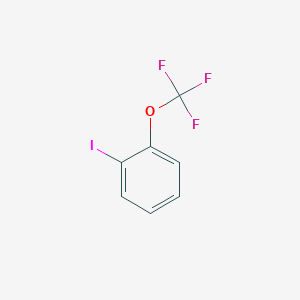

1-Iodo-2-(trifluoromethoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-iodo-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IO/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBMJVZOZTVDKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380455 | |

| Record name | 1-Iodo-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-00-9 | |

| Record name | 1-Iodo-2-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Iodo-2-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1-Iodo-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Iodo-2-(trifluoromethoxy)benzene, a fluorinated aromatic compound of interest in synthetic chemistry and drug discovery. The information is compiled from various chemical data sources and is intended to be a valuable resource for laboratory and development work.

Core Physical and Chemical Data

This compound is a colorless to light yellow or orange liquid at room temperature. Its chemical structure and key identifiers are fundamental for its application in research and development.

| Identifier | Value |

| CAS Number | 175278-00-9[1][2] |

| Molecular Formula | C₇H₄F₃IO[2] |

| Molecular Weight | 288.01 g/mol [2] |

| Physical State (at 20°C) | Liquid |

| Appearance | Colorless to Light yellow to Light orange clear liquid |

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound. It is important to note that slight variations in reported values exist across different suppliers and databases, which may be attributed to different measurement conditions or purities.

| Property | Value | Conditions |

| Boiling Point | 164-165 °C[1][2] | (lit.) |

| 65 °C | at 12 mmHg | |

| Density | 1.855 g/mL[1][2] | at 25 °C (lit.) |

| 1.87 g/mL | at 20/20 °C | |

| Refractive Index | n20/D 1.5060[1][2] | at 20 °C (lit.) |

| 1.51 | ||

| Flash Point | 65 °C (150 °F)[2] | |

| Melting Point | Not explicitly available in literature. As a liquid at room temperature, its melting point is below 20-25 °C. | |

| Solubility | No quantitative data available. It is noted to have enhanced solubility in various organic solvents due to the trifluoromethoxy group.[3] |

Experimental Protocols

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a liquid chemical compound like this compound.

Caption: A logical workflow for determining the physical properties of a liquid chemical compound.

References

- 1. CAS NO. 175278-00-9 | this compound | C7H4F3IO [localpharmaguide.com]

- 2. CAS No:175278-00-9 this compound|ALPHA,ALPHA,ALPHA-TRIFLUORO-2-IODOANISOLE;2-(TRIFLUOROMETHOXY)IODOBENZENE;2-IODO TRIFLUOROMETHOXY BENZENE;O-(TRIFLUOROMETHOXY)IODOBENZENE;2-(Trifluoromethoxy)iodobenzene 98% - Suzhou Vosun Biotech Co.,Ltd [vosunbio.com]

- 3. CAS 175278-00-9: this compound [cymitquimica.com]

Synthesis and Characterization of 1-Iodo-2-(trifluoromethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Iodo-2-(trifluoromethoxy)benzene, a key building block in the development of novel pharmaceuticals and advanced materials. The unique combination of the iodo and trifluoromethoxy substituents on the benzene ring imparts valuable properties, making it a versatile reagent in organic synthesis.

Core Data Summary

The following tables summarize the key physical, spectroscopic, and safety data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 175278-00-9 | |

| Molecular Formula | C₇H₄F₃IO | |

| Molecular Weight | 288.01 g/mol | |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Boiling Point | 65 °C / 12 mmHg | |

| Density | 1.87 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.51 |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. |

| ¹³C NMR | Aromatic carbons are observed between δ 110-140 ppm. The carbon attached to the iodine atom is shifted downfield. The trifluoromethoxy carbon appears as a quartet due to C-F coupling. |

| FTIR (Neat) | Characteristic peaks for C-H stretching of the aromatic ring (~3050 cm⁻¹), C-C stretching within the ring (1450-1600 cm⁻¹), and strong C-F stretching bands associated with the trifluoromethoxy group. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 288. Fragments corresponding to the loss of iodine and the trifluoromethoxy group are expected. |

Table 3: Safety Information

| Hazard Category | GHS Classification | Precautionary Statements |

| Health Hazards | Causes skin irritation (H315). Causes serious eye irritation (H319). | Wash skin thoroughly after handling (P264). IF ON SKIN: Wash with plenty of water (P302 + P352). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338). If skin irritation occurs: Get medical advice/attention (P332 + P313). If eye irritation persists: Get medical advice/attention (P337 + P313). |

| Physical Hazards | Combustible liquid (H227). |

Experimental Protocols

The primary synthetic route to this compound involves the Sandmeyer reaction, starting from the commercially available 2-(trifluoromethoxy)aniline.

Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure based on established Sandmeyer reaction methodologies.[1][2]

Materials:

-

2-(Trifluoromethoxy)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Diethyl Ether (or other suitable organic solvent)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Sodium Thiosulfate (Na₂S₂O₃) solution (10%)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization of 2-(Trifluoromethoxy)aniline:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the crude product with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, 10% sodium thiosulfate solution (to remove any residual iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield the final product as a clear liquid.

-

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).

-

Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR spectra are obtained using a neat sample on a spectrometer equipped with an ATR (Attenuated Total Reflectance) accessory.

-

The spectrum is typically recorded in the range of 4000-650 cm⁻¹.[3]

Mass Spectrometry (MS):

-

Mass spectra are acquired using an electron ionization (EI) source.

-

The sample is introduced via direct infusion or through a gas chromatograph (GC-MS).

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis and analysis of this compound.

References

An In-depth Technical Guide to 1-Iodo-2-(trifluoromethoxy)benzene (CAS 175278-00-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Iodo-2-(trifluoromethoxy)benzene, a versatile chemical intermediate with significant applications in pharmaceutical development, agrochemical synthesis, and material science.

Core Properties

This compound is a colorless to light yellow liquid recognized for its unique structural features that drive its utility in organic synthesis.[1][2] The presence of an iodine atom provides a reactive site for various coupling reactions, while the trifluoromethoxy group imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability and lipophilicity.[1][3][4]

Physicochemical Data

The key physical and chemical properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 175278-00-9 | [1][5] |

| Molecular Formula | C₇H₄F₃IO | [1][5] |

| Molecular Weight | 288.01 g/mol | [1][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |

| Boiling Point | 164-165 °C (lit.) | [5] |

| 65 °C / 12 mmHg | [1] | |

| Density | 1.855 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.5060 (lit.) | [5] |

| Flash Point | 65.6 °C (150.1 °F) - closed cup | |

| Purity | ≥ 97-98% (GC) | [1][2] |

| InChI Key | GYBMJVZOZTVDKS-UHFFFAOYSA-N | |

| SMILES | FC(F)(F)Oc1ccccc1I |

Spectroscopic Data

Spectroscopic information is available for related compounds, which can provide insights into the structural characterization of this compound's analogues. For the related compound Benzene, 1-iodo-2-(trifluoromethyl)-, data from 1D NMR, GC-MS, FTIR, and Raman spectroscopy are available in public databases like PubChem.[6]

Applications in Research and Development

The molecular architecture of this compound makes it a valuable building block in several advanced scientific fields. The iodine atom serves as an excellent leaving group for nucleophilic substitution and is highly reactive in palladium-catalyzed cross-coupling reactions.[4] The trifluoromethoxy group is a key substituent in modern drug design, known to enhance properties like lipophilicity and metabolic stability.[3][4][7]

-

Pharmaceutical and Agrochemical Synthesis : This compound is a critical intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] The trifluoromethoxy group can improve the biological activity and pharmacokinetic profile of a molecule.[7]

-

Fluorinated Compounds : It is used to create fluorinated intermediates, which are increasingly important in medicinal chemistry for developing new drugs.[1]

-

Material Science : The compound finds application in the formulation of advanced materials, such as polymers and coatings, where properties like chemical resistance and thermal stability are required.[1][8]

-

Organic Synthesis : It is a versatile reagent for constructing complex organic molecules through fundamental reactions like Suzuki, Heck, and Sonogashira couplings.[4]

Caption: Structural features and resulting applications of the title compound.

Synthesis and Reactivity

While specific, detailed synthesis protocols for this compound were not found in the initial search, its synthesis may involve the use of 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts. Generally, the synthesis of similar aryl iodides can involve diazotization of the corresponding aniline followed by iodination.[4]

The primary utility of this compound stems from its reactivity in forming new carbon-carbon and carbon-heteroatom bonds, making it indispensable for medicinal chemists and material scientists.

Experimental Protocols

Detailed experimental protocols for specific reactions involving this compound are proprietary or published in specialized literature not captured in this search. However, a generalized workflow for a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling where this compound would be a key reactant, is provided below.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Safety and Handling

Proper handling and storage are crucial when working with this compound. The following information is aggregated from multiple safety data sheets.

| Aspect | Guideline | Source(s) |

| Hazards | Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation. | [9][10] |

| Handling | Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Wear personal protective equipment (gloves, eye protection). | [9][10][11] |

| Storage | Store in a cool, well-ventilated place. Keep container tightly closed and in a dry place. Protect from light. | [1][9][10] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. | [9][10][12] |

| First Aid (Skin) | Wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs. | [9][10][12] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [9][10][12] |

| Fire Fighting | Use CO₂, dry chemical, or foam for extinction. | [9][11][12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. Do not let this chemical enter the environment. | [9][11][12] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 175278-00-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. CAS 175278-00-9: this compound [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS NO. 175278-00-9 | this compound | C7H4F3IO [localpharmaguide.com]

- 6. Benzene, 1-iodo-2-(trifluoromethyl)- | C7H4F3I | CID 67957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jelsciences.com [jelsciences.com]

- 8. chemimpex.com [chemimpex.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. canbipharm.com [canbipharm.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Profile of 1-Iodo-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of available spectroscopic data for 1-Iodo-2-(trifluoromethoxy)benzene. Due to the limited availability of experimental data for this specific isomer, this document also includes comparative data for the closely related compound, 1-Iodo-2-(trifluoromethyl)benzene, to offer valuable context for researchers. Standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are detailed to guide analytical efforts.

Introduction

This compound (CAS No. 175278-00-9) is an organofluorine compound of interest in synthetic chemistry and drug development. The presence of the iodo- group provides a reactive site for cross-coupling reactions, while the trifluoromethoxy- group can impart desirable properties such as increased lipophilicity and metabolic stability. A thorough understanding of its spectroscopic characteristics is essential for its synthesis, purification, and characterization.

This document serves as a reference for the spectroscopic analysis of this compound. However, it is important to note that detailed, publicly available experimental spectra for this compound are scarce. Therefore, for comparative purposes, data for the analogous compound 1-Iodo-2-(trifluoromethyl)benzene is also presented.

Spectroscopic Data

This compound

As of this writing, specific, experimentally-derived NMR, IR, and MS spectral data for this compound are not widely available in public spectroscopic databases. Researchers are advised to acquire experimental data upon synthesis or procurement of this compound.

Comparative Data: 1-Iodo-2-(trifluoromethyl)benzene

To provide a useful reference, the following tables summarize the spectroscopic data for the structurally similar compound, 1-Iodo-2-(trifluoromethyl)benzene (CAS No. 444-29-1).[1][2][3]

Table 1: NMR Spectroscopic Data for 1-Iodo-2-(trifluoromethyl)benzene [1]

| Nucleus | Instrument | Chemical Shift (δ) in ppm |

| ¹H NMR | Varian A-60 | (Specific peak assignments not detailed in the source) |

| ¹³C NMR | Not Specified | (Specific peak assignments not detailed in the source) |

| ¹⁹F NMR | Not Specified | (Specific peak assignments not detailed in the source) |

Table 2: Infrared (IR) Spectroscopy Data for 1-Iodo-2-(trifluoromethyl)benzene [1]

| Technique | Key Absorptions (cm⁻¹) |

| FTIR (Neat) | Aromatic C-H stretch: ~3050-3150, Aromatic C=C stretch: ~1450-1650 |

Table 3: Mass Spectrometry (MS) Data for 1-Iodo-2-(trifluoromethyl)benzene [3][4]

| Technique | Molecular Weight | Key Fragments (m/z) |

| Electron Ionization (EI) | 272.01 g/mol | (Specific fragmentation pattern not detailed in the source) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 16) should be averaged to obtain a good signal-to-noise ratio.[5] The relaxation delay should be set to an appropriate value (e.g., 1 second) to allow for full relaxation of the protons between pulses.[5]

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR : Acquire the spectrum using a suitable pulse program for fluorine. No external standard is typically needed if the instrument is properly calibrated.

-

-

Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat (for liquids) : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids) : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.[6] Press the mixture into a thin, transparent pellet using a hydraulic press.[7]

-

ATR : Place a small amount of the liquid or solid sample directly on the ATR crystal.

-

-

Background Spectrum : Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum : Place the prepared sample in the IR spectrometer and acquire the spectrum.[8]

-

Data Analysis : Identify the characteristic absorption bands and their corresponding functional groups. Aromatic compounds typically show C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ region.[9]

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).

-

Ionization : Ionize the sample molecules. Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam.[10]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[11]

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation : Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule.[12]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

While comprehensive experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a framework for its analysis. By utilizing the comparative data of 1-Iodo-2-(trifluoromethyl)benzene and adhering to the detailed experimental protocols, researchers can effectively characterize this compound. The provided workflow visualization further clarifies the process of structural elucidation and purity confirmation, serving as a valuable resource for professionals in the field.

References

- 1. Benzene, 1-iodo-2-(trifluoromethyl)- | C7H4F3I | CID 67957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Benzene, 1-iodo-2-(trifluoromethyl)- [webbook.nist.gov]

- 4. Benzene, 1-iodo-2-(trifluoromethyl)- [webbook.nist.gov]

- 5. sc.edu [sc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Aromatic Peak IR Analysis - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

- 12. youtube.com [youtube.com]

Technical Guide: Solubility of 1-Iodo-2-(trifluoromethoxy)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Iodo-2-(trifluoromethoxy)benzene, a key intermediate in pharmaceutical and materials science applications. Due to a lack of publicly available quantitative solubility data, this document presents qualitative solubility information based on chemical principles and provides a detailed experimental protocol for determining precise solubility values. The guide is intended to assist researchers in selecting appropriate solvent systems for synthesis, purification, and formulation development involving this compound.

Introduction

This compound (CAS No. 175278-00-9) is an aromatic organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring an iodinated benzene ring substituted with a trifluoromethoxy group, makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions for the development of novel pharmaceuticals. The trifluoromethoxy group can enhance metabolic stability and lipophilicity in drug candidates.

A thorough understanding of the solubility of this compound in various organic solvents is critical for its effective use in research and development. Solubility dictates the choice of reaction media, purification methods such as recrystallization, and formulation strategies. This guide addresses the current knowledge on its solubility and provides the necessary tools for researchers to conduct their own quantitative assessments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₃IO | [1] |

| Molecular Weight | 288.01 g/mol | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | 65 °C at 12 mmHg | [1] |

| Density | 1.87 g/cm³ (Specific Gravity at 20/20) | [1] |

| Refractive Index | 1.51 | [1] |

| Flash Point | 65 °C | [1] |

| Storage Conditions | Room temperature, recommended <15°C in a cool, dark place. Light sensitive. | [1] |

Solubility Profile

Table 2: Qualitative Solubility of this compound

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Halogenated | Dichloromethane, Chloroform | Soluble | Similar nonpolar characteristics. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are effective solvents for a wide range of organic compounds. |

| Aromatic | Toluene, Benzene | Soluble | "Like dissolves like" principle, based on the aromatic core. |

| Polar Aprotic | Acetone, Acetonitrile | Soluble to Moderately Soluble | The trifluoromethoxy group imparts some polarity, allowing for miscibility with polar aprotic solvents. |

| Alcohols | Methanol, Ethanol | Moderately Soluble | The nonpolar aromatic ring limits solubility in highly polar alcohols. |

| Nonpolar | Hexanes, Cyclohexane | Soluble to Moderately Soluble | Expected to be soluble due to its nonpolar nature. |

| Water | Water | Insoluble | As a nonpolar organic molecule, it is expected to have very low solubility in water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol is recommended. This method is based on the isothermal equilibrium technique.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (>98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps and PTFE septa

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

Procedure:

-

Preparation of Stock Solutions for Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing these standards using an appropriate analytical method (e.g., HPLC or GC).

-

-

Sample Preparation:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated analytical method (HPLC or GC) to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent using the concentration of the saturated solution and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of an organic compound.

Application in Organic Synthesis: Suzuki Cross-Coupling

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which is a cornerstone of modern drug discovery.

Conclusion

While quantitative solubility data for this compound is not currently available in public databases, this guide provides a qualitative assessment of its solubility in common organic solvents and a detailed experimental protocol for its quantitative determination. The provided information and methodologies will aid researchers in the efficient and effective use of this important synthetic building block in their research and development activities. The ability to determine solubility accurately is a critical step in process development, ensuring reproducibility and scalability of chemical reactions and purifications.

References

The Trifluoromethoxy Group: A Technical Guide to its Chemical Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethoxy (-OCF3) group has emerged as a crucial substituent in modern medicinal chemistry and materials science. Its unique electronic and steric properties confer a range of desirable attributes to organic molecules, including enhanced metabolic stability, increased lipophilicity, and modulated reactivity. This technical guide provides an in-depth exploration of the chemical stability and reactivity of the trifluoromethoxy group, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Physicochemical and Stability Profile

The trifluoromethoxy group is characterized by its strong electron-withdrawing nature and high resistance to chemical and metabolic degradation. This stability is primarily attributed to the high bond dissociation energy of the carbon-fluorine bonds.[1]

Quantitative Physicochemical and Stability Data

The following tables summarize key quantitative parameters that define the physicochemical and stability profile of the trifluoromethoxy group.

| Parameter | Value | Significance in Drug Design and Chemical Synthesis |

| Hansch Lipophilicity Parameter (π) | +1.04 | Indicates high lipophilicity, which can improve membrane permeability and oral bioavailability.[1] |

| Hammett Meta Substituent Constant (σm) | +0.36 | Reflects a strong electron-withdrawing inductive effect from the meta position. |

| Hammett Para Substituent Constant (σp) | +0.28 | Indicates a strong electron-withdrawing effect from the para position, influencing the reactivity of the aromatic ring. |

| C-F Bond Dissociation Energy (in CF4 as a proxy) | ~539.7 kJ/mol | The exceptional strength of the C-F bond is a primary contributor to the high metabolic and chemical stability of the group. |

| Stability Profile | Conditions | Observations and Quantitative Data |

| Thermal Stability | High Temperatures | Generally high thermal stability. For example, trifluoromethyl-containing fused triazole-triazine explosives show decomposition peak temperatures above 300°C. While specific data for simple trifluoromethoxyarenes is sparse, the inherent strength of the C-F bonds suggests high thermal resistance. |

| Chemical Stability | Strong Acids, Bases, Oxidizing and Reducing Agents | Highly resistant to a wide range of chemical reagents. The trifluoromethoxy group is known to be stable towards acids, bases, organometallic reagents, and various oxidizing and reducing agents. |

| Metabolic Stability | In vitro (e.g., liver microsomes) | Exhibits significantly enhanced metabolic stability compared to a methoxy group. The steric hindrance and the electron-withdrawing nature of the fluorine atoms make the ether linkage less susceptible to enzymatic cleavage by cytochrome P450 enzymes.[1] |

| Hydrolytic Stability | Aqueous conditions at various pH | The trifluoromethoxy group is generally considered to be highly stable to hydrolysis across a broad pH range. Specific kinetic data for the hydrolysis of simple trifluoromethoxyarenes at varying pH is not readily available in the literature, underscoring its high stability under these conditions. However, studies on related trifluoromethylphenols show that hydrolysis can occur under forcing conditions (e.g., elevated temperatures), with the rate being favored at higher pH. |

Reactivity of the Trifluoromethoxy Group

While prized for its stability, the trifluoromethoxy group is not entirely inert and its introduction and potential transformations are key aspects of its chemistry.

Reactivity on Aromatic Systems

When attached to an aromatic ring, the trifluoromethoxy group acts as a deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature. It directs incoming electrophiles to the meta position. However, electrophilic substitution of trifluoromethoxybenzene is significantly slower than that of benzene.

Synthesis of Trifluoromethoxy-Containing Compounds

The introduction of the trifluoromethoxy group into a molecule is a significant area of research. Key strategies include nucleophilic, electrophilic, and radical trifluoromethoxylation.

Experimental Protocols

The following are representative, detailed methodologies for key experiments related to the synthesis and evaluation of trifluoromethoxy-containing compounds.

Synthesis of 4-(Trifluoromethoxy)aniline

This protocol describes the synthesis of 4-(trifluoromethoxy)aniline from trifluoromethoxybenzene, a key intermediate in the production of some pharmaceuticals and agrochemicals.

Materials:

-

Trifluoromethoxybenzene

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sodium Ferrate (Na2FeO4)

-

Sodium Bromide (NaBr)

-

Sodium Amide (NaNH2)

-

Chloroform

-

Anhydrous Sodium Sulfate

-

Argon gas

-

Reaction vessel equipped with a stirrer, heating mantle, and condenser

Procedure:

-

Under a continuous argon atmosphere and with vigorous stirring, add 1 mole of trifluoromethoxybenzene and anhydrous DMSO to the reaction vessel.

-

Add sodium ferrate and sodium bromide as an auxiliary reaction mixture. The molar ratio of trifluoromethoxybenzene to the auxiliary reaction mixture should be 1:1.4, with a 1:1 molar ratio of sodium ferrate to sodium bromide.[2]

-

Heat the mixture to 95°C and maintain for 4 hours.[2]

-

After 4 hours, add sodium amide. The molar ratio of trifluoromethoxybenzene to sodium amide should be 1:4.5.[2]

-

Increase the temperature to 155°C and raise the reaction pressure to 4 atmospheres.[2]

-

Continue the reaction for 10 hours.

-

After the reaction is complete, cool the system and pour it into 8 times the volume of water.

-

Extract the aqueous mixture with chloroform (4 times the volume of the original reactants).

-

Wash the chloroform extract with water and dry it over anhydrous sodium sulfate.

-

Concentrate the dried chloroform solution to obtain the 4-(trifluoromethoxy)aniline product.[2]

Assessment of Metabolic Stability using a Liver Microsomal Assay

This protocol outlines a typical in vitro experiment to determine the metabolic stability of a trifluoromethoxy-containing drug candidate.

Materials:

-

Test compound (trifluoromethoxy-containing drug candidate)

-

Pooled liver microsomes (e.g., human, rat)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.

-

Thaw the liver microsomes on ice and dilute to the desired concentration in phosphate buffer.

-

Prepare the NADPH regenerating system in phosphate buffer.

-

-

Incubation:

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

-

-

Time Points and Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint).

-

Mandatory Visualizations

Signaling Pathway: Vismodegib and the Hedgehog Pathway

Vismodegib (Odomzo®) is an FDA-approved drug for the treatment of basal cell carcinoma that contains a trifluoromethyl group and functions by inhibiting the Hedgehog signaling pathway.[2][3][4][5][6][7]

Experimental Workflow: Metabolic Stability Assessment

The following diagram illustrates the workflow for assessing the metabolic stability of a compound containing a trifluoromethoxy group.

Conclusion

The trifluoromethoxy group is a powerful tool in the arsenal of medicinal chemists and materials scientists. Its high stability, conferred by the strong C-F bonds, leads to increased metabolic resistance, a crucial property for developing long-lasting and effective pharmaceuticals. While generally unreactive, its synthesis has been the subject of extensive research, leading to a variety of methods for its incorporation into diverse molecular scaffolds. Understanding the unique physicochemical properties, stability, and reactivity of the trifluoromethoxy group is essential for its effective application in the design and development of new chemical entities.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]

- 7. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Applications of ortho-Iodotrifluoromethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

ortho-Iodotrifluoromethoxybenzene is a fluorinated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique structural features, namely the presence of an iodine atom at the ortho position to a trifluoromethoxy group, render it a valuable precursor for the introduction of the trifluoromethoxy moiety into complex molecular architectures. The trifluoromethoxy group is of particular interest in medicinal chemistry and materials science due to its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and electron-withdrawing character. This in-depth technical guide provides a comprehensive overview of the synthesis and applications of ortho-iodotrifluoromethoxybenzene, with a focus on its utility in cross-coupling reactions for drug discovery and development.

Synthesis of ortho-Iodotrifluoromethoxybenzene

The synthesis of ortho-iodotrifluoromethoxybenzene can be achieved through various methods, primarily involving the introduction of either the iodine or the trifluoromethoxy group onto a pre-functionalized benzene ring. While specific literature detailing a high-yield, scalable synthesis of 1-iodo-2-(trifluoromethoxy)benzene is not abundantly available in the public domain, analogous transformations suggest plausible synthetic routes. One common approach involves the diazotization of 2-(trifluoromethoxy)aniline followed by a Sandmeyer-type iodination.

Hypothetical Synthetic Workflow:

An In-depth Technical Guide to 1-Iodo-2-(trifluoromethoxy)benzene: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Iodo-2-(trifluoromethoxy)benzene (CAS No. 175278-00-9), a key intermediate in pharmaceutical and agrochemical research. The document details its physicochemical properties, toxicological profile, safe handling procedures, and its application in common organic synthesis reactions.

Chemical and Physical Properties

This compound is a colorless to light yellow or light orange clear liquid.[1] Its structural and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 175278-00-9 | [1] |

| Molecular Formula | C₇H₄F₃IO | [1] |

| Molecular Weight | 288.01 g/mol | [1] |

| Physical State | Liquid | [1] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | [1] |

| Boiling Point | 65 °C at 12 mmHg | [1] |

| Flash Point | 65 °C | [1] |

| Specific Gravity (20/20) | 1.87 | [1] |

| Refractive Index | 1.51 | [1] |

Safety and Hazard Information

This compound is classified as a combustible liquid that causes skin and serious eye irritation.[1] The following table summarizes its GHS classification and associated hazard and precautionary statements.

| GHS Classification | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Flammable Liquids (Category 4) | No Pictogram | Warning | H227: Combustible liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. P403+P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container to an approved waste disposal plant. |

| Skin Irritation (Category 2) | Exclamation Mark | Warning | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |

| Serious Eye Irritation (Category 2) | Exclamation Mark | Warning | H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

Toxicological Data

Handling and Storage

Handling:

-

Avoid contact with skin and eyes.[3]

-

Do not breathe mist, vapors, or spray.[3]

-

Use only in a well-ventilated area or in a fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Take off immediately all contaminated clothing.[3]

Storage:

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep the container tightly closed.[3]

-

The recommended storage temperature is room temperature, preferably in a cool and dark place below 15°C.[1]

-

This compound is light-sensitive and should be protected from light.[1]

-

Incompatible with strong oxidizing agents.[3]

Experimental Protocols and Applications

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the iodine atom allows for its use in various cross-coupling reactions, while the trifluoromethoxy group can impart desirable properties such as increased metabolic stability and lipophilicity to the final products.

The following sections provide generalized experimental workflows for common cross-coupling reactions where this compound can be utilized as a starting material.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. This reaction is widely used to form carbon-carbon bonds.

Generalized Procedure:

-

In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine this compound, the arylboronic acid or ester, a palladium catalyst, and a base.

-

Add an appropriate solvent.

-

Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Generalized Procedure:

-

To a solution of this compound in a suitable solvent under an inert atmosphere, add the terminal alkyne, a palladium catalyst, a copper(I) co-catalyst, and a base.

-

Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, filter the reaction mixture to remove any solids.

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic phase, remove the solvent under reduced pressure, and purify the residue by column chromatography.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.

Generalized Procedure:

-

In a reaction vessel, dissolve this compound, the alkene, a palladium catalyst, and a base in a suitable solvent.

-

Heat the mixture under an inert atmosphere, monitoring the reaction's progress.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the precipitated salts and wash with the solvent.

-

Perform an aqueous work-up on the filtrate and extract the product.

-

Dry the combined organic layers, evaporate the solvent, and purify the product using column chromatography.

Biological Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the direct interaction of this compound with biological signaling pathways. However, the trifluoromethoxy group is a key pharmacophore in modern drug design. Its incorporation into molecules can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The electron-withdrawing nature of the trifluoromethoxy group can influence the electronic properties of the benzene ring, which in turn can affect how a drug molecule interacts with its target protein.

The potential for this compound to be a precursor in the synthesis of biologically active molecules warrants further investigation into its metabolic fate and potential interactions with cellular pathways.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. This substance should be handled as hazardous waste. It is recommended to use a licensed professional waste disposal service.[2] Contaminated packaging should be treated as the product itself.[2]

References

GHS Hazard Classification of 1-Iodo-2-(trifluoromethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for 1-Iodo-2-(trifluoromethoxy)benzene (CAS No. 175278-00-9). This document synthesizes available data from safety data sheets (SDS), chemical databases, and regulatory information to provide a detailed hazard profile for this compound, intended for use in research and development settings.

GHS Hazard Profile

This compound is consistently classified by major chemical suppliers as a substance that poses specific health hazards. The primary GHS classifications are summarized below. It is important to note that while the primary classifications are consistent, aggregated data from sources like the European Chemicals Agency (ECHA) C&L Inventory show a significant percentage of notifications for more severe hazards, such as skin corrosion.

GHS Hazard Classification

The consensus GHS classification for this compound is presented in the following table. This classification is based on information from multiple chemical suppliers.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

Note: Some sources, aggregating data from the ECHA C&L Inventory, indicate that a substantial percentage of notifiers have classified this substance as Skin Corrosion 1B, with the corresponding Hazard Statement H314: Causes severe skin burns and eye damage[1]. Researchers should handle this chemical with the appropriate caution that this more severe classification warrants.

GHS Label Elements

The GHS label elements are crucial for communicating the hazards of this compound.

| Element | Description |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| Precautionary Statements | Prevention: P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor if you feel unwell.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse.P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |

Physicochemical and Toxicological Data

Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid |

| Appearance | Colorless |

| Molecular Formula | C₇H₄F₃IO |

| Molecular Weight | 288.01 g/mol |

Toxicological Information Summary

The toxicological properties of this compound have not been fully investigated. The GHS classification is based on the irritant properties observed or predicted for this substance.

-

Acute Toxicity: No quantitative data (e.g., LD50, LC50) are available.

-

Skin Corrosion/Irritation: Classified as causing skin irritation. Symptoms may include redness and pain upon contact.

-

Serious Eye Damage/Eye Irritation: Classified as causing serious eye irritation. Symptoms can include redness, pain, and watering of the eyes.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): Classified as potentially causing respiratory irritation. Inhalation may lead to irritation of the throat and respiratory tract, with symptoms like coughing.

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

Experimental Protocols for GHS Classification

Specific experimental protocols for the GHS classification of this compound are not publicly available. However, the classification would be based on standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

The GHS framework relies on a weight of evidence approach, where all available information is considered. This includes:

-

Physicochemical Data: Tests to determine properties like flashpoint for flammability classification.

-

Toxicological Data: In vivo or in vitro tests to assess health hazards.

-

Human Experience: Case reports or occupational data.

-

Data from Similar Substances: (Q)SAR models and read-across from structurally related chemicals.

For the classifications of this compound, the following general experimental methodologies would be relevant:

-

Skin Irritation (H315): Typically determined using an in vitro reconstructed human epidermis (RhE) model (OECD TG 439) or an in vivo rabbit skin irritation test (OECD TG 404).

-

Eye Irritation (H319): Often assessed using a bovine corneal opacity and permeability (BCOP) test (OECD TG 437) or an in vivo rabbit eye irritation test (OECD TG 405).

-

Specific Target Organ Toxicity - Respiratory Irritation (H335): This classification can be based on human experience, animal studies showing signs of respiratory irritation, or read-across from similar volatile irritant compounds.

GHS Classification Workflow

The following diagram illustrates the general workflow for the GHS hazard classification of a chemical substance.

Caption: General workflow for GHS hazard classification and communication.

Conclusion

This compound is classified under GHS as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation. While detailed toxicological studies are not publicly available, the existing classifications from multiple sources provide a consistent, though in some databases varied, hazard profile. Professionals handling this substance should adhere to the precautionary statements outlined in the safety data sheets and exercise caution appropriate for an irritant and potentially corrosive chemical. The GHS framework provides a clear and systematic approach to communicating these hazards, ensuring the safety of researchers and scientists in a laboratory setting.

References

An In-depth Technical Guide to the Thermodynamic Properties of 1-Iodo-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of 1-Iodo-2-(trifluoromethoxy)benzene (CAS RN: 175278-00-9). Due to a notable scarcity of experimental thermodynamic data in publicly accessible literature, this document also presents information for the structurally similar compound, 1-Iodo-2-(trifluoromethyl)benzene, for comparative context, alongside a detailed exploration of the standard experimental and computational methodologies employed for the determination of thermodynamic properties. This guide is intended to be a valuable resource for professionals in research and development who require an understanding of the physicochemical characteristics of this compound.

Introduction

This compound is a fluorinated aromatic compound of interest in various fields, including pharmaceutical and materials science research. The presence of the trifluoromethoxy group (-OCF₃) and an iodine atom on the benzene ring imparts unique electronic and lipophilic properties, making it a potentially valuable building block in organic synthesis. A thorough understanding of its thermodynamic properties is crucial for process development, reaction optimization, and computational modeling.

However, a comprehensive search of scientific literature and chemical databases reveals a significant gap in the availability of experimentally determined thermodynamic data for this compound. This guide summarizes the available physical data and outlines the established experimental and computational protocols that can be utilized to determine the key thermodynamic parameters.

Physicochemical and Hazard Data for this compound

Physical Properties

The following table summarizes the known physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₃IO | [1] |

| Molecular Weight | 288.01 g/mol | [1] |

| CAS Registry Number | 175278-00-9 | [1] |

| Physical State (20 °C) | Liquid | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 65 °C at 12 mmHg | [1] |

| Flash Point | 65 °C | [1] |

| Specific Gravity (20/20) | 1.87 | [1] |

| Refractive Index | 1.51 | [1] |

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment.

Thermodynamic Data of a Structurally Related Compound: 1-Iodo-2-(trifluoromethyl)benzene

Disclaimer: The following data is for 1-Iodo-2-(trifluoromethyl)benzene (CAS RN: 444-29-1), a different chemical compound. It is provided for informational and comparative purposes only, due to the lack of available data for this compound and the potential for confusion between the trifluoromethoxy and trifluoromethyl functional groups.

The thermodynamic properties of 1-Iodo-2-(trifluoromethyl)benzene are more extensively documented. These values can offer an initial, albeit rough, estimation for the properties of its trifluoromethoxy analog, though significant deviations are expected due to the presence of the oxygen atom.

| Thermodynamic Property | Symbol (Unit) | Value | Reference |

| Ideal Gas Heat Capacity | Cp,gas (J/mol·K) | - | [2] |

| Standard Gibbs Free Energy of Formation | ΔfG° (kJ/mol) | - | [2] |

| Enthalpy of Formation at Standard Conditions | ΔfH°gas (kJ/mol) | - | [2] |

| Enthalpy of Fusion at Standard Conditions | ΔfusH° (kJ/mol) | - | [2] |

| Enthalpy of Vaporization at Standard Conditions | ΔvapH° (kJ/mol) | - | [2] |

Note: Specific values for the thermodynamic properties of 1-Iodo-2-(trifluoromethyl)benzene were not found in the provided search results, though the properties themselves were listed as available in chemical databases.

Methodologies for Determining Thermodynamic Properties

Given the absence of data for this compound, this section details the standard experimental and computational methods that can be applied to determine its thermodynamic properties.

Experimental Protocols

The standard enthalpy of formation (ΔfH°) is a critical thermodynamic property. It is often determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Experimental Workflow:

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Detailed Methodology:

-

Sample Purification: The sample of this compound must be purified to a high degree (typically >99.9%) to ensure accurate combustion data. Techniques such as fractional distillation or preparative chromatography are suitable.

-

Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material, most commonly benzoic acid.

-

Combustion: A precisely weighed sample is placed in the calorimetric bomb, which is then sealed and pressurized with pure oxygen. The combustion is initiated, and the resulting temperature change of the surrounding water bath is meticulously recorded.

-

Analysis: The gross heat of combustion is calculated from the temperature change and the energy equivalent of the calorimeter. Corrections, known as Washburn corrections, are applied to account for the non-standard conditions in the bomb. From the corrected standard energy of combustion, the standard enthalpy of combustion is determined. Finally, the standard enthalpy of formation is calculated using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HF, and I₂).

The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of the substance as a function of temperature.

Experimental Workflow:

Caption: Workflow for determining the enthalpy of vaporization from vapor pressure measurements.

Detailed Methodology:

-

Sample Preparation: The liquid sample is thoroughly degassed to remove any dissolved volatile impurities.

-

Vapor Pressure Measurement: The vapor pressure of the sample is measured at a series of controlled temperatures. Common techniques include the static method (using a manometer) for higher pressures or the Knudsen effusion method for lower pressures.

-

Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔvapH/R, where R is the ideal gas constant. The enthalpy of vaporization can thus be calculated from the slope of the resulting line.

The heat capacity (Cp) of this compound in its liquid and solid phases can be measured using adiabatic or differential scanning calorimetry (DSC).

Experimental Workflow:

Caption: General workflow for measuring heat capacity using calorimetry.

Detailed Methodology:

-

Calibration: The calorimeter is calibrated using a standard material with a well-known heat capacity, such as sapphire.

-

Measurement: A known mass of the sample is subjected to a controlled temperature program (usually a constant heating rate). The heat flow required to maintain this rate is measured.

-

Calculation: The heat capacity is calculated by dividing the measured heat flow by the heating rate and the mass of the sample. This measurement can be performed over a wide range of temperatures to determine the temperature dependence of the heat capacity.

Computational Protocols

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermodynamic properties. High-level ab initio and density functional theory (DFT) methods can predict these properties with reasonable accuracy.

Computational Workflow:

Caption: A generalized workflow for the computational determination of thermodynamic properties.

Detailed Methodology:

-

Geometry Optimization: The first step is to find the lowest energy structure (the equilibrium geometry) of the this compound molecule. This is typically done using DFT methods (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: At the optimized geometry, a frequency calculation is performed. This provides the vibrational frequencies of the molecule. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

-

Statistical Thermodynamics: The results of the frequency calculation are used in statistical mechanics equations to calculate the zero-point vibrational energy (ZPVE) and the translational, rotational, and vibrational contributions to the thermodynamic functions (enthalpy, entropy, Gibbs free energy, and heat capacity).

-

High-Accuracy Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is often performed on the optimized geometry using a more sophisticated and computationally expensive method, such as coupled-cluster theory (e.g., CCSD(T)), with a larger basis set.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation can be calculated using the high-accuracy electronic energy in conjunction with the ZPVE and thermal corrections. This is typically done by calculating the enthalpy of a balanced reaction, such as an atomization reaction or an isodesmic reaction, where the enthalpies of formation of the other species are well-known.

Conclusion

This technical guide has synthesized the limited available physicochemical data for this compound and highlighted the significant lack of experimental thermodynamic information. To address this gap, detailed experimental and computational workflows have been presented. For researchers and drug development professionals, the application of these methodologies will be essential for obtaining the necessary thermodynamic data to support process design, safety analysis, and the development of new synthetic routes involving this compound. The provided data for the related compound, 1-Iodo-2-(trifluoromethyl)benzene, should be used with caution and primarily as a preliminary reference. Future experimental and computational studies are strongly encouraged to populate the thermodynamic data landscape for this and other important fluorinated intermediates.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 1-Iodo-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing a Suzuki-Miyaura cross-coupling reaction using 1-Iodo-2-(trifluoromethoxy)benzene as a key aryl halide substrate. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl compounds, which are prevalent scaffolds in pharmaceuticals and advanced materials. These protocols and data are intended to serve as a comprehensive resource for laboratory execution and optimization.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base. The reaction is valued for its mild conditions and tolerance of a wide array of functional groups. In the context of this protocol, this compound is coupled with various arylboronic acids to synthesize 2-(trifluoromethoxy)-substituted biphenyl derivatives. The trifluoromethoxy group can significantly influence the electronic properties and bioavailability of the resulting molecules, making this a valuable transformation in medicinal chemistry.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves three primary steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Experimental Protocols

While specific experimental data for the Suzuki coupling of this compound was not found in the search results, a general protocol based on similar aryl iodides is provided below. This protocol should be considered a starting point and may require optimization for specific arylboronic acids.

Materials and Equipment:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvents (e.g., Toluene, 1,4-Dioxane, DMF)

-

Degassed water

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating plate or oil bath

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

General Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the selected base (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). If using a palladium source like Pd(OAc)₂, also add the appropriate phosphine ligand.

-

Solvent Addition: Add the chosen anhydrous solvent or solvent mixture (e.g., Toluene/H₂O, 4:1 v/v, 10 mL).

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired biaryl compound.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes a range of conditions commonly employed for the Suzuki coupling of aryl iodides with various arylboronic acids. These conditions can serve as a starting point for the optimization of the reaction with this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 |

| 3 | 4-Formylphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | DMF | 90 | 10 |

| 4 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/H₂O | 85 | 14 |

| 5 | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) + XPhos (4) | K₂CO₃ | Toluene | 110 | 16 |

Experimental Workflow

The following diagram illustrates a typical workflow for setting up, running, and purifying the products of a Suzuki coupling reaction.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.

-

Organic solvents are flammable and should be handled away from ignition sources.

-